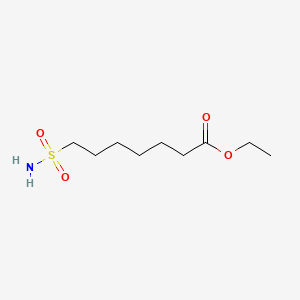![molecular formula C9H18ClNO3 B13447238 Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.
Preparation Methods
The synthesis of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. Additionally, it is employed in the synthesis of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, the compound generally exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.
Comparison with Similar Compounds
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride can be compared with other similar compounds, such as:
- 2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 2-(4-methylpiperidin-4-yl)oxyacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(3-5-10-6-4-9)13-7-8(11)12-2;/h10H,3-7H2,1-2H3;1H |
InChI Key |
PQCMUSSAFKLYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)OCC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)

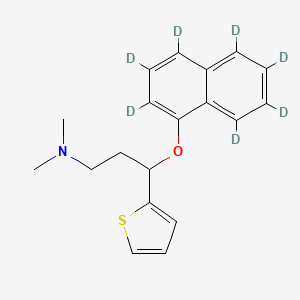
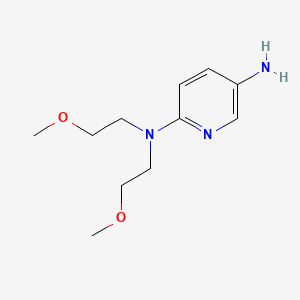
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
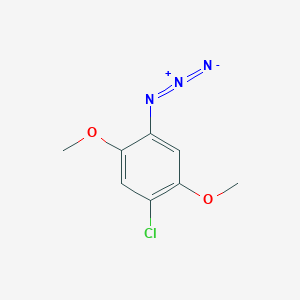
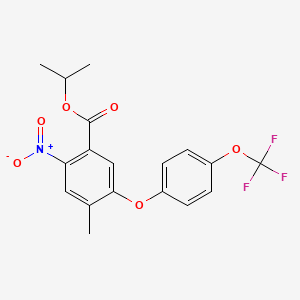
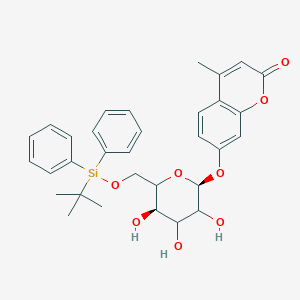
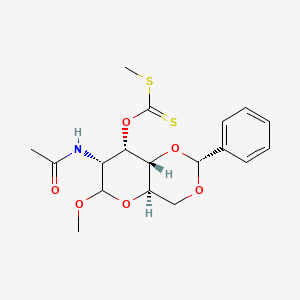
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)



